6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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Description
6-chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C15H13ClN2O2 and its molecular weight is 288.73. The purity is usually 95%.
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Biological Activity
6-Chloro-1-methoxy-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15ClN2O2
- Molecular Weight : 302.75 g/mol
The presence of the chloro and methoxy groups contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation by targeting various pathways involved in tumor growth and survival.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : The potential to modulate inflammatory pathways is significant in therapeutic applications.
Anticancer Activity
A study highlighted the anticancer potential of benzimidazole derivatives, noting their ability to act as topoisomerase inhibitors. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .
Table 1: IC50 Values of Benzimidazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 2.68 |
Compound B | HepG-2 | 8.11 |
6-Chloro... | K562 | TBD |
Antimicrobial Activity
Research has identified that benzimidazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer, supporting its role as a potential therapeutic agent.
- Case Study on Antimicrobial Resistance : Another study focused on the use of benzimidazole derivatives against antibiotic-resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.
Properties
IUPAC Name |
6-chloro-1-methoxy-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18(15)20-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFVWHRHQPNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OC)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.